molecular formula C8H12N2O2S B1372631 3-amino-N,2-dimethylbenzene-1-sulfonamide CAS No. 1042520-81-9

3-amino-N,2-dimethylbenzene-1-sulfonamide

Cat. No.: B1372631
CAS No.: 1042520-81-9
M. Wt: 200.26 g/mol
InChI Key: NSJMZAWDPKWFBX-UHFFFAOYSA-N
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Description

3-amino-N,2-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,2-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 3-amino-N,2-dimethylbenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonamide group. Common reagents used in this synthesis include sulfuric acid and chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,2-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides .

Scientific Research Applications

3-amino-N,2-dimethylbenzene-1-sulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-amino-N,2-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N,N-dimethylbenzenesulfonamide
  • 4-amino-N,2-dimethylbenzenesulfonamide
  • 2-amino-N,3-dimethylbenzenesulfonamide

Uniqueness

3-amino-N,2-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .

Biological Activity

Introduction

3-Amino-N,2-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicinal chemistry and pharmacology.

The compound features a sulfonamide functional group, which plays a critical role in its biological activity. The mechanism of action primarily involves the inhibition of specific enzymes, notably carbonic anhydrases (CAs), which are crucial for various physiological processes.

Enzyme Inhibition

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase. This inhibition disrupts folate synthesis in bacteria, leading to bacteriostatic effects. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) enables this competitive inhibition .

Interaction with Carbonic Anhydrases

Recent studies have highlighted the compound's ability to inhibit several isoforms of carbonic anhydrase, particularly CA IX and CA XII. These isoforms are associated with tumor progression and metastasis. The inhibitory activity was found to be in the nanomolar range for CA IX and sub-nanomolar for CA XII, indicating potent biological effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial growth by inhibiting folate synthesis essential for DNA replication .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Anti-Cancer Properties

The compound's role as an inhibitor of carbonic anhydrases also extends to potential anti-cancer applications. Inhibition of CA IX has been linked to reduced tumor growth and metastasis in various cancer models. For instance, studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231 .

Immunomodulatory Effects

Research indicates that sulfonamides may modulate immune responses by influencing cytokine production. For example, certain derivatives have been shown to enhance the release of pro-inflammatory cytokines from macrophages, suggesting a potential role in immunotherapy .

Case Study 1: Inhibition of Carbonic Anhydrase Isoforms

A study synthesized a series of pyridinium derivatives based on this compound to evaluate their inhibitory effects on human carbonic anhydrase isoforms. The results demonstrated that these derivatives had excellent selectivity for tumor-associated isoforms CA IX and CA XII over cytosolic forms .

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

In clinical settings, the efficacy of this compound was tested against various bacterial strains isolated from patients. The compound showed promising results in treating infections caused by resistant strains of bacteria .

Properties

IUPAC Name

3-amino-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJMZAWDPKWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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